3-Fluorobenzyl isocyanate
Overview
Description
3-Fluorobenzyl isocyanate is an organic compound with the molecular formula C8H6FNO. It is characterized by the presence of a fluorine atom attached to a benzyl group, which is further connected to an isocyanate group.
Synthetic Routes and Reaction Conditions:
Phosgenation of Amines: The most common method for synthesizing isocyanates, including this compound, involves the reaction of primary amines with phosgene.
Non-Phosgene Methods: Alternative methods include the thermal decomposition of carbamates, which can be formed by reacting nitro-amino compounds with carbon monoxide, dimethyl carbonate, or urea.
Industrial Production Methods: The industrial production of this compound typically relies on the phosgene method due to its efficiency and high yield. due to the hazardous nature of phosgene, there is ongoing research into safer, non-phosgene methods .
Types of Reactions:
Nucleophilic Addition: this compound readily undergoes nucleophilic addition reactions with alcohols and amines to form urethanes and ureas, respectively.
Substitution Reactions: It can participate in substitution reactions where the isocyanate group is replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Alcohols and Amines: These nucleophiles react with this compound to form urethanes and ureas, respectively.
Catalysts: Catalysts such as trifluoroacetic anhydride can facilitate the oxidation of isonitriles to isocyanates.
Major Products:
Urethanes: Formed from the reaction with alcohols.
Scientific Research Applications
3-Fluorobenzyl isocyanate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 3-fluorobenzyl isocyanate exerts its effects involves the electrophilic nature of the isocyanate group. This group reacts readily with nucleophiles such as alcohols and amines, leading to the formation of urethane and urea linkages. These reactions are facilitated by the electron-withdrawing effect of the fluorine atom, which increases the electrophilicity of the isocyanate group .
Comparison with Similar Compounds
- 2-Fluorobenzyl isocyanate
- 4-Fluorobenzyl isocyanate
- 2-Fluorophenyl isocyanate
- 4-Methoxybenzyl isocyanate
- 4-Chlorobenzyl isocyanate
Uniqueness: 3-Fluorobenzyl isocyanate is unique due to the position of the fluorine atom on the benzyl ring, which influences its reactivity and the types of reactions it can undergo. The presence of the fluorine atom enhances the electrophilicity of the isocyanate group, making it more reactive compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
1-fluoro-3-(isocyanatomethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c9-8-3-1-2-7(4-8)5-10-6-11/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHRJTGPFEAUEBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60349200 | |
Record name | 3-Fluorobenzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102422-56-0 | |
Record name | 1-Fluoro-3-(isocyanatomethyl)benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102422-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluorobenzyl isocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60349200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Fluorobenzyl isocyanate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.